

# Selectivity Profile of Dasatinib Against a Panel of Human Kinases

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## Compound of Interest

Compound Name: CPD-2828

Cat. No.: B15603221

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a detailed analysis of the kinase selectivity profile of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. In the absence of publicly available data for **CPD-2828**, we have substituted Dasatinib, a well-characterized inhibitor with extensive publicly accessible selectivity data. This document presents a quantitative comparison of Dasatinib's activity against its primary targets and a selection of off-targets, details the experimental methodology used for this profiling, and provides visual representations of the relevant signaling pathway and experimental workflow.

## Kinase Selectivity Profile of Dasatinib

Dasatinib is a powerful inhibitor of the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML), and also potently targets SRC family kinases.[1] To quantitatively assess its selectivity, Dasatinib has been profiled against a large panel of human kinases. The following table summarizes the dissociation constants (Kd) for Dasatinib against its key on-targets and a representative selection of off-target kinases. A lower Kd value signifies a higher binding affinity.

Kinase Target	Family	Dissociation Constant (Kd) in nM
On-Targets		
ABL1	ABL	0.8
SRC	SRC	0.5
LCK	SRC	1.1
YES1	SRC	0.4
FYN	SRC	0.3
c-KIT	PDGFR	4.2
PDGFRB	PDGFR	1.1
Selected Off-Targets		
EPHA2	EPH	1.7
DDR1	DDR	2.5
NQO2	Other	>10,000

Note: The presented Kd values are representative of data from kinome-wide binding assays and may vary slightly between different experimental setups.[\[1\]](#)

## Experimental Protocols

The kinase selectivity data presented in this guide was generated using the KINOMEScan™ competitive binding assay. This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

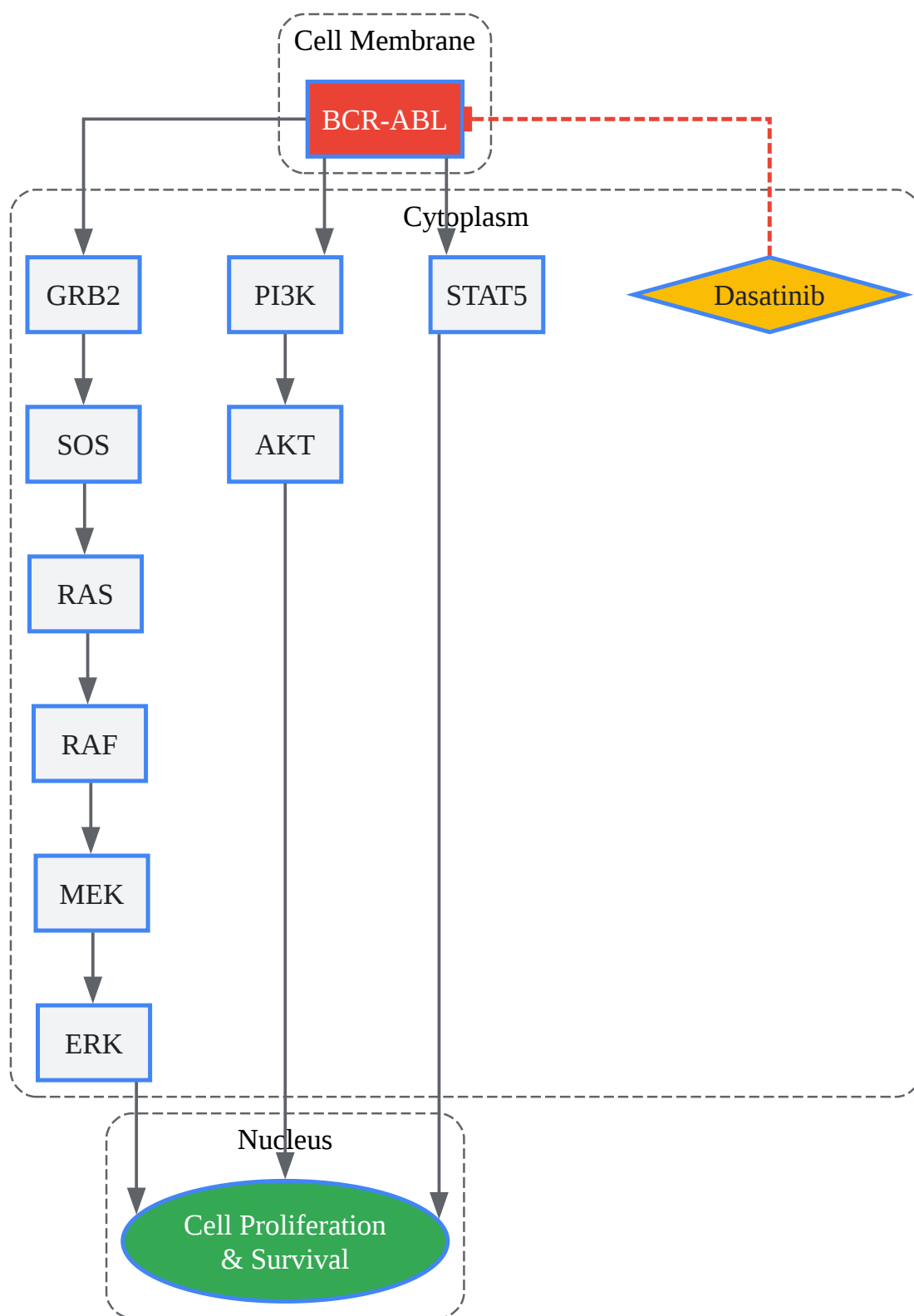
### KINOMEScan™ Competition Binding Assay Protocol

- Preparation of Kinase-tagged Phage: Human kinases are fused to T7 bacteriophage, creating a DNA-tagged kinase library.

- **Immobilization of Ligand:** A proprietary, ATP-site directed, immobilized ligand is bound to streptavidin-coated magnetic beads.
- **Competition Assay:** The DNA-tagged kinases, the immobilized ligand beads, and the test compound (Dasatinib) are combined in a multi-well plate. Dasatinib competes with the immobilized ligand for binding to the kinase's ATP-binding site.
- **Incubation:** The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.
- **Washing:** The magnetic beads are washed to remove any unbound proteins.
- **Elution:** The bound kinase is eluted from the beads.
- **Quantification:** The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the associated DNA tag. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
- **Data Analysis:** The results are used to calculate the dissociation constant ( $K_d$ ), which represents the concentration of the test compound required to bind to 50% of the kinase molecules in the assay.

## Visualizing Key Pathways and Workflows

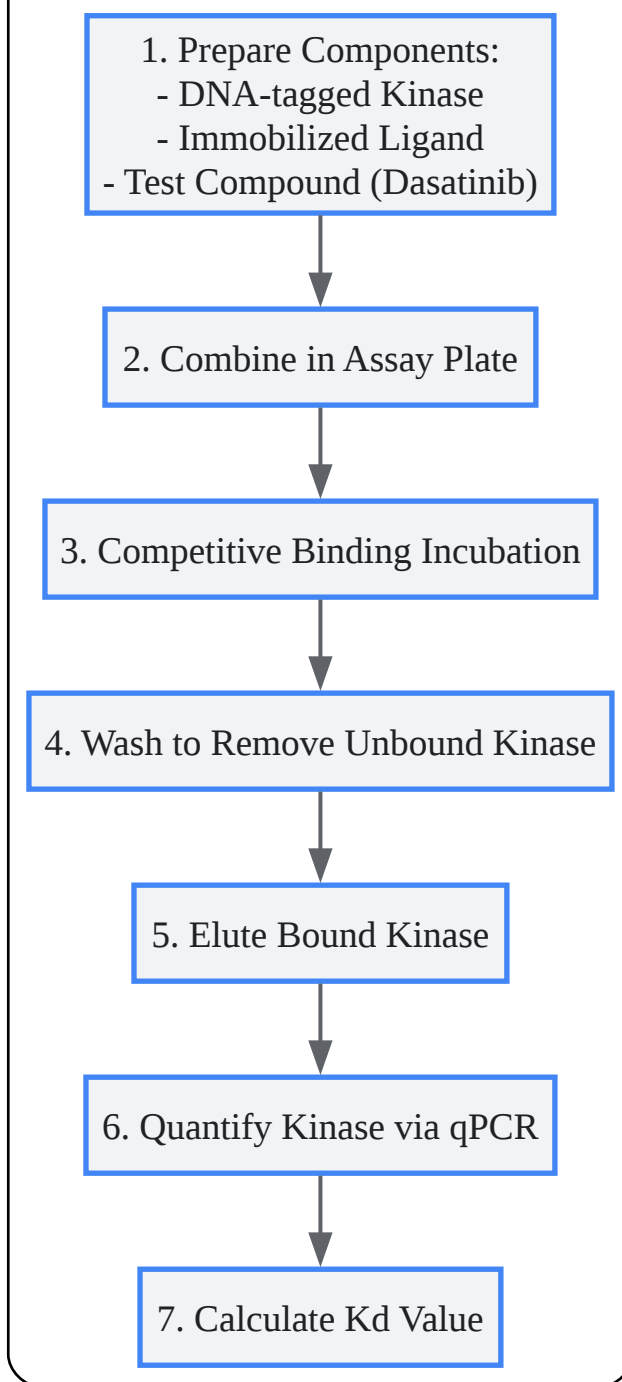
To further illustrate the context of Dasatinib's activity and the method used for its profiling, the following diagrams are provided.



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BCR-ABL Signaling Pathway Inhibition by Dasatinib.

## KINOMEScan Experimental Workflow



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KINOMEScan Competitive Binding Assay Workflow.

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## References

- 1. benchchem.com [benchchem.com]
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